4-(4-chloro-2-nitrophenoxy)benzaldehyde

Nitric Oxide Synthase Enzyme Inhibition SAR

Procure 4-(4-chloro-2-nitrophenoxy)benzaldehyde for its proven selective eNOS inhibition (IC50 180 nM) and essential 4-chloro-2-nitrophenoxy motif, which ensures target specificity. This high-purity (≥95%) diaryl ether serves as a versatile SNAr electrophile for building diverse medicinal chemistry libraries. Its distinct electronic profile supports crystal engineering and hypoxia-activated prodrug design studies.

Molecular Formula C13H8ClNO4
Molecular Weight 277.66 g/mol
CAS No. 56135-50-3
Cat. No. B1348450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chloro-2-nitrophenoxy)benzaldehyde
CAS56135-50-3
Molecular FormulaC13H8ClNO4
Molecular Weight277.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H8ClNO4/c14-10-3-6-13(12(7-10)15(17)18)19-11-4-1-9(8-16)2-5-11/h1-8H
InChIKeyAVGYAFMBCXTPJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chloro-2-nitrophenoxy)benzaldehyde (CAS 56135-50-3): A Differentiated Phenoxybenzaldehyde Scaffold for Chemical Biology and SAR


4-(4-Chloro-2-nitrophenoxy)benzaldehyde (CAS 56135-50-3) is a diaryl ether derivative with the molecular formula C13H8ClNO4 and a molecular weight of 277.66 g/mol . This compound belongs to the phenoxybenzaldehyde class, which is characterized by a benzaldehyde core linked via an ether bridge to a substituted phenyl ring. It is primarily employed as a versatile synthetic building block for constructing complex molecules, including heterocyclic compounds and enzyme inhibitors . The commercial availability of this compound at high purities (e.g., 95-98%) from multiple vendors such as Santa Cruz Biotechnology and Aladdin makes it a practical starting material for research applications .

Procurement Risks for 4-(4-Chloro-2-nitrophenoxy)benzaldehyde (CAS 56135-50-3): Why Analogs Are Not Interchangeable


Substituting 4-(4-chloro-2-nitrophenoxy)benzaldehyde with a closely related analog can lead to significant and unpredictable changes in a research project's outcomes. Even minor structural modifications within the phenoxybenzaldehyde class can dramatically alter key properties, including biological activity, crystal packing, and molecular interactions [1][2]. For instance, the specific substitution pattern—a 4-chloro-2-nitro group on the phenoxy ring and a 4-aldehyde on the benzaldehyde ring—dictates unique electronic and steric features. Replacing the chlorine atom with a hydrogen, or moving the nitro group to a different position, has been shown to drastically reduce or abolish inhibitory activity against enzymes like endothelial nitric oxide synthase (eNOS) [3][4]. The following evidence-based guide provides quantitative justification for the procurement of this specific compound over its nearest neighbors.

Quantitative Differentiation of 4-(4-Chloro-2-nitrophenoxy)benzaldehyde (CAS 56135-50-3) vs. Structural Analogs


eNOS Inhibition: The 4-Chloro-2-Nitro Motif is Critical for Potency

The target compound, 4-(4-chloro-2-nitrophenoxy)benzaldehyde, is a key intermediate and a direct inhibitor of endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM [1]. Its importance is underscored by the fact that minor modifications to the substitution pattern result in a complete loss of activity. For example, the analog lacking the chloro group (4-(2-nitrophenoxy)benzaldehyde) or one where the nitro group is absent or repositioned show no measurable inhibition of eNOS at concentrations up to 10 µM, indicating a >55-fold difference in potency [2][3].

Nitric Oxide Synthase Enzyme Inhibition SAR Cardiovascular

Selectivity Profile: Reduced Inhibition of Inducible NOS (iNOS) Compared to eNOS

While a potent eNOS inhibitor, 4-(4-chloro-2-nitrophenoxy)benzaldehyde demonstrates a differentiated selectivity profile against the inducible isoform of nitric oxide synthase (iNOS). It shows no measurable inhibition of iNOS in activated murine macrophages at concentrations up to 10 µM [1]. In contrast, many non-selective NOS inhibitors, such as L-NAME (a standard tool compound), potently inhibit both eNOS and iNOS isoforms (IC50 values in the sub-micromolar to low micromolar range for both) [2].

Nitric Oxide Synthase Selectivity iNOS Immunology

Chemical Stability and Purity: A Superior Reagent for Synthesis

The commercial availability of 4-(4-chloro-2-nitrophenoxy)benzaldehyde at high purity (e.g., ≥98% from Aladdin ) is a critical differentiator from less common analogs. For instance, its isomer, 2-(4-chloro-2-nitrophenoxy)benzaldehyde, is not as widely or reliably available and may require custom synthesis . The target compound is supplied as a stable solid, with a recommended storage condition of room temperature, simplifying logistics and long-term storage compared to more labile aldehydes or nitroaromatics .

Synthetic Chemistry Reagent Quality Building Block Chemical Stability

A Defined Solid-State Structure for Crystallography and Formulation

The single crystal X-ray structure of 4-(4-chloro-2-nitrophenoxy)benzaldehyde has been solved and refined, revealing a monoclinic crystal system with space group C2 and unit cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)° [1][2]. In contrast, while the crystal structures of close analogs like 4-(4-bromophenoxy)benzaldehyde and 4-(4-nitrophenoxy)benzaldehyde have also been reported, their solid-state packing differs significantly due to the unique contributions of the chlorine and nitro substituents to intermolecular interactions [3].

Solid-State Chemistry Crystal Engineering Formulation X-ray Diffraction

Validated Research Applications for 4-(4-Chloro-2-nitrophenoxy)benzaldehyde (CAS 56135-50-3)


eNOS Probe Development and SAR Studies

Given its potent and selective inhibition of eNOS (IC50 180 nM) and a clear SAR requiring the 4-chloro-2-nitrophenoxy motif, this compound is an optimal starting material for synthesizing novel eNOS probes. Researchers can use it to derivatize the aldehyde group to create more potent or selective inhibitors, while confident that the core scaffold maintains activity against the target. The lack of iNOS inhibition further enhances its value for cellular and in vivo studies where isoform specificity is required [1][2].

Synthesis of Diaryl Ether Libraries via Nucleophilic Aromatic Substitution

The compound's electron-deficient aromatic ring (due to the para-chloro and ortho-nitro groups) makes it an excellent electrophile in SNAr reactions. It can serve as a key building block for synthesizing diverse diaryl ether libraries, which are privileged structures in medicinal chemistry. Its high purity and ready availability as a stable solid ensure consistent results in parallel synthesis and high-throughput chemistry campaigns .

Solid-State Formulation and Crystallography Studies

With its fully solved single-crystal X-ray structure and well-defined intermolecular interactions (e.g., van der Waals contact distance of 3.647 Å), this compound is an ideal model system for crystal engineering and solid-state formulation research. Its unique packing motif, distinct from bromo- or nitro-only analogs, allows for comparative studies on how halogen substitution influences crystal habit, solubility, and stability, which are critical parameters in pharmaceutical development [3][4].

Chemical Biology: Reagent for Bioreduction Studies

The nitro group on the phenoxy ring can undergo bioreduction to form reactive intermediates, such as nitroso or hydroxylamine species. This property is leveraged in chemical biology to study nitroreductase enzymes or to design hypoxia-activated prodrugs. The presence of the chloro group modulates the electronic properties of the ring, potentially influencing the rate of reduction and the stability of the intermediate, offering a distinct profile compared to other nitroaromatics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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